Chromoionophore X

概要

説明

Chromoionophore X refers to a class of ion-selective optical transducers used in ion-selective optodes (ISOs). These compounds exhibit reversible changes in optical properties (absorbance or fluorescence) upon binding to specific ions, making them critical for applications in environmental monitoring, clinical diagnostics, and intracellular ion imaging . This compound is typically engineered with a calixarene backbone functionalized with tautomeric groups (e.g., azophenol derivatives), enabling selective ion recognition through structural rearrangements such as tautomerism . For instance, the azocalix[4]arene chromoionophore demonstrates Ca²⁺ selectivity via a proton-coupled ion-exchange mechanism, where ion binding induces a visible color shift from yellow to purple .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Chromoionophore X involves the preparation of a lipophilic pH indicator through a series of organic reactions. The specific synthetic routes and reaction conditions are proprietary and vary depending on the manufacturer. the general approach includes the following steps:

Synthesis of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functionalization: The core structure is then functionalized with lipophilic groups to enhance its solubility in non-polar solvents.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to achieve consistent quality and efficiency.

化学反応の分析

Types of Reactions: Chromoionophore X undergoes various chemical reactions, including:

Protonation and Deprotonation: As a pH indicator, this compound can undergo protonation and deprotonation reactions, which result in changes in its optical properties.

Complexation: this compound can form complexes with metal ions, which is the basis for its use in ion-selective optodes.

Common Reagents and Conditions:

Protonation and Deprotonation: These reactions typically occur in aqueous solutions with varying pH levels.

Complexation: Common reagents include metal salts such as sodium chloride, potassium chloride, and calcium chloride. The reactions are usually carried out in non-polar solvents to maintain the lipophilicity of this compound.

Major Products:

Protonation and Deprotonation: The major products are the protonated and deprotonated forms of this compound.

Complexation: The major products are the metal ion complexes of this compound.

科学的研究の応用

Analytical Chemistry

Chromoionophores are extensively utilized in the development of ion-selective electrodes (ISEs) and optodes for quantitative analysis of ions.

Case Study: Nitrite Detection

A study demonstrated the use of polymeric films containing chromoionophores for detecting nitrite levels. The incorporation of both neutral and charged chromoionophores significantly improved sensor selectivity and sensitivity towards nitrite over other anions like thiocyanate. The sensors were able to detect changes in absorbance spectra corresponding to varying nitrite concentrations, showcasing their effectiveness in real-time monitoring applications .

| Chromoionophore Type | Response Time | Selectivity | Interferences |

|---|---|---|---|

| Neutral | Fast | High | Thiocyanate |

| Charged | Moderate | Very High | Perchlorate |

Biomedical Imaging

Chromoionophores have been adapted for fluorescence cell imaging, enabling the visualization of ion concentrations within biological systems.

Case Study: Ion Imaging in Cells

Research highlighted the application of ionophore-based nanoprobes for imaging potassium ions in viable rat C6 glioma cells. These nanoprobes were successfully delivered intracellularly using a gene gun, allowing for the observation of ion dynamics in response to external stimuli. The ability to quantify ion concentrations within cells represents a significant advancement in cellular imaging techniques .

| Application | Ion Type | Imaging Technique | Target Cells |

|---|---|---|---|

| Intracellular Imaging | Potassium | Fluorescence Microscopy | Rat C6 Glioma Cells |

| In Vivo Imaging | Calcium | Photoacoustic Effects | Various Tissues |

Environmental Monitoring

The versatility of chromoionophores extends to environmental applications, where they are employed to monitor pollutants and essential nutrients.

Case Study: Water Quality Assessment

Chromoionophores have been integrated into sensors for detecting heavy metals and nitrates in water samples. These sensors utilize changes in optical properties to indicate the presence of contaminants, providing a rapid assessment tool for environmental monitoring .

| Pollutant | Detection Method | Sensitivity |

|---|---|---|

| Heavy Metals | Optical Absorption | High |

| Nitrates | Fluorescence | Moderate |

Future Directions and Challenges

While the applications of chromoionophores are promising, several challenges remain:

- Stability and Longevity: Ensuring that chromoionophores maintain their functional integrity over time is critical for practical applications.

- Selectivity Improvements: Further research is needed to enhance selectivity against interfering ions in complex matrices.

- Integration with Technology: Developing user-friendly devices that incorporate these sensors for widespread use in clinical and environmental settings.

作用機序

Chromoionophore X exerts its effects through a mechanism involving protonation and deprotonation reactions. The compound acts as a pH indicator, changing its optical properties in response to changes in pH levels . In ion-selective optodes, this compound forms complexes with target ions, resulting in a change in optical signal that can be measured and quantified . The molecular targets include various metal ions, and the pathways involved are primarily based on ion-exchange and complexation reactions .

類似化合物との比較

Structural Features

Chromoionophores vary in their core structures and functional groups, which dictate ion selectivity and optical response. Key examples include:

Key Differences :

- This compound’s calixarene scaffold provides a preorganized cavity for Ca²⁺, while ETH 5294 relies on rhodamine’s pH sensitivity for H⁺/K⁺ detection .

- The Hg²⁺-selective variant incorporates a diazacrown ether for Hg²⁺ chelation, contrasting with this compound’s azophenol groups .

Ion Selectivity and Sensitivity

- This compound: Exhibits a detection limit of 10⁻⁶ M for Ca²⁺ in aqueous matrices, with a dynamic range spanning 10⁻⁶–10⁻² M .

- ETH 5350: Used in Na⁺ nanosensors, achieves a dissociation constant (Kd) of 12 mM in physiological buffers, suitable for intracellular Na⁺ imaging .

- Hg²⁺-selective variant : Demonstrates >100-fold selectivity for Hg²⁺ over competing ions like Pb²⁺ and Cd²⁺ due to strong dithia-crown ether binding .

Stability and Matrix Effects

- Stability Constants: this compound’s Ca²⁺ complex has a logβ value of 4.2, lower than ETH 5350’s logβ of 5.8 for Na⁺, reflecting differences in ion affinity .

- Matrix Hydrophilicity: this compound’s pKa decreases in hydrophilic matrices (e.g., pKa 7.4 → 6.9 in PBS), reducing its operational pH range compared to ETH 5294, which maintains pKa stability across polymers .

Response Time and Reversibility

- This compound shows full reversibility within 30 seconds in Ca²⁺-rich environments, outperforming ETH 5350-based Na⁺ sensors, which require 2–5 minutes for equilibrium .

- Prolonged ultrasound exposure (15+ minutes) reduces this compound’s sensitivity by 16.7%, whereas ETH 5294 retains >90% activity under similar conditions .

Research Findings and Challenges

- Tautomerism: this compound’s azophenol groups undergo keto-enol tautomerism upon Ca²⁺ binding, a unique mechanism absent in ETH derivatives .

- Standardization Gaps: Few studies report both binding constants (logβ) and pKa values for chromoionophores, complicating cross-platform comparisons .

- Lifetime: this compound-based sensors degrade by 16.7% after 25 days, whereas polymer-free ETH 5350 nanosensors maintain stability for >30 days .

生物活性

Chromoionophore X is a specialized compound utilized primarily in the development of ion-selective sensors and imaging technologies. Its biological activity is crucial in various applications, including cellular imaging and ion detection in biological systems. This article summarizes the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound functions by undergoing a change in its optical properties in response to ion concentrations. The fundamental mechanism involves the protonation state of the chromoionophore, which alters its fluorescence characteristics based on the local ionic environment. This property allows it to act as a sensor for specific ions such as sodium (Na), potassium (K), and calcium (Ca).

- Ion Selectivity : this compound is designed to selectively bind certain ions, which leads to a measurable change in fluorescence or absorbance. This selectivity is critical for accurate ion detection in complex biological samples.

- pH Sensitivity : The response of this compound can also be influenced by pH levels, which affects its protonation state and thus its optical response. This characteristic is particularly useful for applications in varying pH environments typical of cellular conditions .

Applications in Biological Systems

This compound has been employed in several key areas within biological research:

- Cell Imaging : The compound has been integrated into nanoparticle-based sensors that allow for real-time imaging of cellular processes. For instance, studies have shown that this compound can be used to visualize ion dynamics within live cells, providing insights into cellular signaling pathways .

- Intracellular Ion Measurement : Research has demonstrated the efficacy of this compound in measuring intracellular sodium levels. The ratiometric fluorescence changes observed with varying sodium concentrations highlight its potential for monitoring ion fluctuations in real-time .

Research Findings

Recent studies have provided valuable insights into the performance and biological activity of this compound:

Case Studies

- Cellular Response to Sodium Changes : In a study involving HeLa cells, researchers utilized this compound embedded in polymeric nanoprobes to monitor sodium ion dynamics under various experimental conditions. The results indicated significant changes in fluorescence corresponding to sodium concentration alterations, affirming its utility as a reliable intracellular sensor .

- pH Influence on Optical Properties : Another investigation focused on the influence of pH on the performance of this compound within optode systems. It was found that variations in pH significantly affected the optical responses, necessitating careful calibration when used in biological contexts where pH may fluctuate .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for characterizing Chromoionophore X's ion-selectivity in optode membranes?

To evaluate ion-selectivity, researchers should employ a bulk optode system incorporating this compound, a neutral or charged ionophore, and lipophilic cationic sites (if required). The coextraction equilibrium between the target ion (e.g., nitrite) and protons must be monitored via spectroscopic changes (e.g., UV-Vis absorption). Key parameters include pH adjustments, ionophore-to-chromoionophore molar ratios, and validation using the Nikolskii-Eisenman equation to quantify selectivity coefficients .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and purity via <sup>1</sup>H/<sup>13</sup>C NMR.

- Mass Spectrometry (MS) : Verify molecular weight and absence of byproducts.

- Elemental Analysis : Ensure stoichiometric consistency with the theoretical formula. Reproducibility requires detailed documentation of synthesis protocols, including solvent purity, reaction temperatures, and purification steps, as per academic journal guidelines .

Q. What spectroscopic techniques are optimal for monitoring this compound's dynamic response to ion binding?

UV-Vis spectrophotometry is standard for tracking absorbance shifts during ion-proton coextraction. Time-resolved fluorescence spectroscopy can quantify binding kinetics, while FT-IR spectroscopy identifies structural changes in the chromoionophore-analyte complex. Calibration curves using buffer solutions of varying ion concentrations are essential for quantitative analysis .

Advanced Research Questions

Q. How do conflicting reports on this compound's selectivity for transition metals (e.g., Cu²⁺ vs. Zn²⁺) arise, and how can they be resolved?

Contradictions may stem from variations in optode composition (e.g., ionophore type, plasticizer polarity) or pH conditions. To address this:

- Perform systematic selectivity screenings under standardized conditions (e.g., fixed pH, ionic strength).

- Use principal component analysis (PCA) to isolate variables influencing selectivity.

- Cross-validate findings with X-ray crystallography or DFT simulations to model binding affinities .

Q. What strategies improve the limit of detection (LOD) for this compound in trace-level ion sensing?

Enhance LOD by:

- Optimizing membrane hydrophobicity to reduce leaching of chromoionophore.

- Incorporating nanomaterials (e.g., graphene oxide) to amplify optical signals.

- Employing chemometric methods like partial least squares (PLS) regression to deconvolute overlapping spectral bands .

Q. How can researchers design dual-mode sensors using this compound for simultaneous colorimetric and fluorometric detection?

Develop a composite optode by embedding this compound with a fluorogenic ionophore (e.g., coumarin derivatives). Validate dual-mode functionality via:

- Absorbance-Fluorescence Correlation : Ensure spectral non-overlap between detection modes.

- Cross-Sensitivity Testing : Confirm analyte-specific responses in both modes.

- Data Fusion Algorithms : Combine absorbance and fluorescence data using multivariate analysis to improve accuracy .

Q. Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound-based optode fabrication?

- Standardized Protocols : Document polymer matrix composition (e.g., PVC:plasticizer ratio), solvent evaporation times, and curing conditions.

- Batch Testing : Compare performance across multiple membrane batches.

- Open Data Sharing : Publish raw spectral datasets and calibration parameters in supplementary materials .

Q. How should researchers address discrepancies in reported binding constants for this compound across studies?

Discrepancies often arise from differing experimental setups (e.g., buffer composition, temperature). Mitigation strategies include:

- Adopting IUPAC-recommended methods for binding constant calculation.

- Conducting round-robin tests across labs to identify systematic errors.

- Reporting full experimental conditions (e.g., ionic strength, counterion effects) in metadata .

Q. Data Analysis and Interpretation

Q. What statistical methods are suitable for analyzing this compound's response variability in multi-ion environments?

- Multivariate Regression : Correlate spectral changes with ion concentrations.

- Error Propagation Analysis : Quantify uncertainties from pH fluctuations or sensor drift.

- ANOVA Testing : Compare response variances across experimental replicates .

Q. How can machine learning enhance the predictive modeling of this compound's ion-sensing performance?

Train neural networks on historical spectral data to predict:

- Optimal ionophore-chromoionophore ratios for target analytes.

- Long-term stability under environmental stressors (e.g., temperature, humidity).

Validate models using leave-one-out cross-validation and independent test datasets .

Q. Ethical and Reporting Standards

Q. What ethical guidelines apply to studies involving this compound in biological systems?

For in vivo applications:

- Obtain institutional review board (IRB) approval for biocompatibility testing.

- Disclose potential cytotoxicity risks in publications.

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for dataset sharing .

Q. How should researchers document negative results or failed optimization attempts with this compound?

Negative results are critical for avoiding redundant efforts. Include:

- Detailed descriptions of failed conditions (e.g., solvent incompatibilities, photobleaching).

- Lessons learned in supplementary materials or dedicated "method optimization" sections.

- Citations to open-access repositories (e.g., Zenodo) for full transparency .

特性

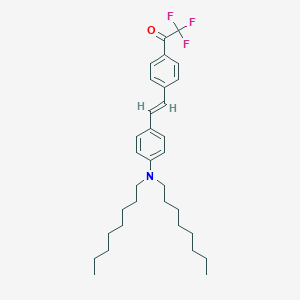

IUPAC Name |

1-[4-[(E)-2-[4-(dioctylamino)phenyl]ethenyl]phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3NO/c1-3-5-7-9-11-13-25-36(26-14-12-10-8-6-4-2)30-23-19-28(20-24-30)16-15-27-17-21-29(22-18-27)31(37)32(33,34)35/h15-24H,3-14,25-26H2,1-2H3/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCOAQAROPQVJL-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30421744 | |

| Record name | Chromoionophore X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192190-92-4 | |

| Record name | Chromoionophore X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30421744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。